1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene
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Overview
Description
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds, which can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of fluorinated aromatic compounds often involves the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to aromatic substrates. These processes can be carried out in both stoichiometric and catalytic modes, depending on the desired efficiency and scale of production . The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, where X represents oxygen, nitrogen, or sulfur .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while reduction reactions may produce fluorinated alcohols. Substitution reactions can result in the formation of various fluorinated derivatives, depending on the substituents introduced.
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of multiple fluorine atoms can enhance the compound’s ability to participate in these interactions, leading to specific effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene: Similar in structure but with different positions of the fluorine and methoxy groups.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(10)7(11)6(2-4)14-8(12)13/h1-2,8H,3H2 |
InChI Key |
LQMKQRLZCBPQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)CF |
Origin of Product |
United States |
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